molecular formula C27H37N5O5 B14425362 L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide CAS No. 83579-10-6

L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide

Cat. No.: B14425362
CAS No.: 83579-10-6
M. Wt: 511.6 g/mol
InChI Key: RCIWKDAWUJFFIX-LEOXJPRUSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and a modified glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Reagents like NHS (N-hydroxysuccinimide) esters are used for amino acid substitution.

Major Products Formed

    Oxidation: Formation of dopaquinone from tyrosine.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to mimic natural peptides.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid involved in protein synthesis.

    D-Phenylalanine: A stereoisomer of phenylalanine with different biological properties.

    DL-Phenylalanine: A racemic mixture of L- and D-phenylalanine.

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide is unique due to its specific sequence and the presence of a modified glycine residue. This modification can impart distinct properties, such as increased stability or altered biological activity, making it valuable for specialized applications.

Properties

CAS No.

83579-10-6

Molecular Formula

C27H37N5O5

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(diethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C27H37N5O5/c1-4-32(5-2)24(34)17-29-27(37)23(16-19-9-7-6-8-10-19)31-25(35)18(3)30-26(36)22(28)15-20-11-13-21(33)14-12-20/h6-14,18,22-23,33H,4-5,15-17,28H2,1-3H3,(H,29,37)(H,30,36)(H,31,35)/t18-,22+,23+/m1/s1

InChI Key

RCIWKDAWUJFFIX-LEOXJPRUSA-N

Isomeric SMILES

CCN(CC)C(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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